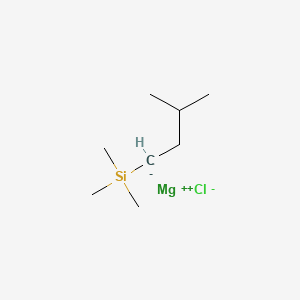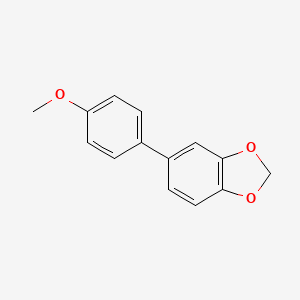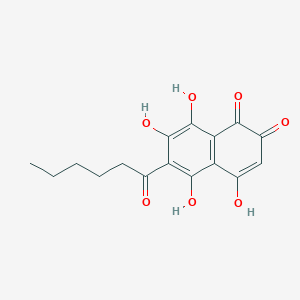
6-Hexanoyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hexanoyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione is a chemical compound known for its unique structure and properties It belongs to the class of naphthoquinones, which are compounds characterized by a naphthalene ring system with two ketone substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hexanoyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione typically involves the reaction of hexanoic acid with a suitable naphthoquinone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the acylation process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-Hexanoyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, resulting in dihydroxy derivatives.
Substitution: The hydroxyl groups on the naphthalene ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroxy derivatives.
Scientific Research Applications
6-Hexanoyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Hexanoyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in redox reactions, which can affect cellular processes. Its ability to form reactive oxygen species (ROS) may contribute to its biological activity, including antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1,3,6,8-Tetrahydroxynaphthalene: A related compound with similar hydroxyl substitutions on the naphthalene ring.
2,5,7,8-Tetrahydroxynaphthalene-1,4-dione: Another naphthoquinone derivative with different substitution patterns.
Uniqueness
6-Hexanoyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione is unique due to its hexanoyl substitution, which imparts distinct chemical and physical properties. This substitution can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
90937-14-7 |
|---|---|
Molecular Formula |
C16H16O7 |
Molecular Weight |
320.29 g/mol |
IUPAC Name |
6-hexanoyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C16H16O7/c1-2-3-4-5-7(17)11-14(21)10-8(18)6-9(19)13(20)12(10)16(23)15(11)22/h6,18,21-23H,2-5H2,1H3 |
InChI Key |
BELSQXZRNRCYGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C1=C(C2=C(C(=C1O)O)C(=O)C(=O)C=C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


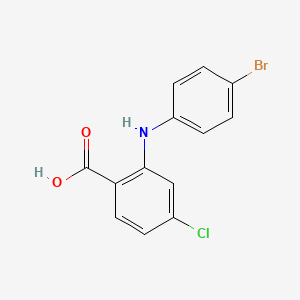
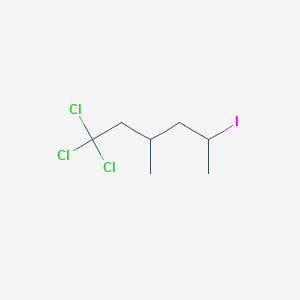
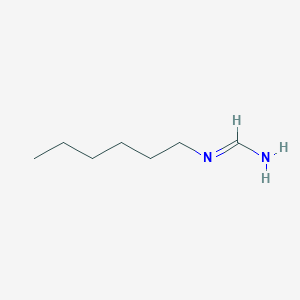
![Pyridine, 2,6-bis[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B14375719.png)
![N-[1-(3,4-Dimethoxyphenyl)-1-oxopropan-2-yl]acetamide](/img/structure/B14375727.png)
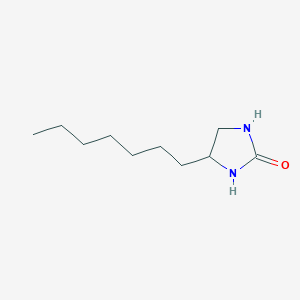
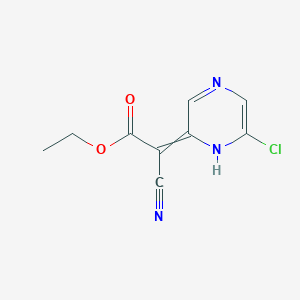
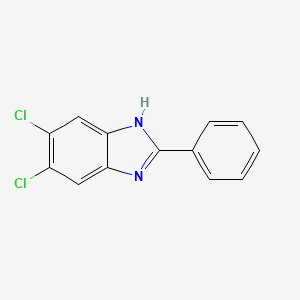
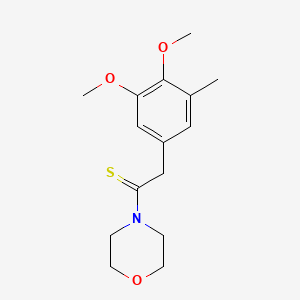
![2,2-Dimethyl-1-[(propan-2-yl)phosphanyl]propan-1-imine](/img/structure/B14375747.png)
![Acetic acid;[4-(1,2-dihydroxyethyl)-2,6-dimethoxyphenyl] acetate](/img/structure/B14375749.png)

